molecular formula C20H20FNO2 B11703900 2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione

2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione

Cat. No.: B11703900
M. Wt: 325.4 g/mol
InChI Key: XRAHZDGRXUZWFF-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group and a decahydro-2-aza-trindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the fluorination of a phenyl ring, followed by the formation of the decahydro-2-aza-trindene core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The fluorinated phenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s fluorinated phenyl group and aza-trindene core play crucial roles in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-phenyl)-ethylamine: This compound shares the fluorinated phenyl group but has a simpler structure, making it less versatile in some applications.

    4-Fluorophenylacetic acid: Another fluorinated phenyl derivative, used primarily as an intermediate in the synthesis of pharmaceuticals.

    Fluorobenzene: A basic fluorinated aromatic compound, often used as a starting material in organic synthesis.

Uniqueness

2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione stands out due to its complex structure, which combines a fluorinated phenyl group with a decahydro-2-aza-trindene core

Properties

Molecular Formula

C20H20FNO2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione

InChI

InChI=1S/C20H20FNO2/c21-11-7-9-12(10-8-11)22-19(23)17-15-5-1-3-13(15)14-4-2-6-16(14)18(17)20(22)24/h7-10,15-18H,1-6H2

InChI Key

XRAHZDGRXUZWFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=C(C=C5)F

Origin of Product

United States

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